2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Description
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This compound has garnered significant interest due to its unique electronic and structural properties, which stem from the electron-withdrawing nature of the -CF₃ group. ATFT exhibits a planar geometry with delocalized π-electrons across the thiadiazole ring, contributing to its high polarizability (21.7 × 10⁻²⁴ esu) and dipole moment (3.92 D) .
Experimental studies confirm the dominance of the amino tautomer in the solid state, stabilized by N–H···N hydrogen bonds forming sheets of alternating R₂²(8) and R₆⁶(20) rings . The compound’s spectroscopic profiles (FT-IR and FT-Raman) align closely with density functional theory (DFT) calculations, validating its molecular structure . ATFT demonstrates promising bioactivity, particularly anticancer properties, with cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065078 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10444-89-0 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10444-89-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231655 | |
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| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.833 | |
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Preparation Methods
Reaction Mechanism and Conditions
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Stoichiometry : A molar ratio of 1:1–1.2:1–1.2 (thiosemicarbazide : CF₃COOH : PCl₅) ensures complete cyclization.
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Grinding : Mechanical energy from grinding facilitates the reaction without solvent, reducing waste.
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Work-Up : Alkaline neutralization (pH 8–8.2) precipitates the product, which is recrystallized for purity.
Reported Yields : Up to 91% for aryl-substituted analogs.
Adaptability : Trifluoroacetic acid’s strong electron-withdrawing nature may accelerate cyclization but could require modified grinding durations.
Deep Eutectic Solvent (DES)-Mediated Synthesis
CN110724115A introduces a green chemistry approach using a choline chloride-urea DES as both solvent and catalyst. This method avoids organic solvents and enables recycling of the DES.
Procedure
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DES Formation : Choline chloride and urea (1:2 molar ratio) are heated to 80°C to form a eutectic mixture.
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Reaction : Trifluoroacetic acid and thiosemicarbazide are added to the DES and heated at 80°C.
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Isolation : Ammonia adjusts the pH to 8–9, precipitating the product, which is filtered and washed.
Advantages :
-
Solvent-Free : Eliminates volatile organic compounds (VOCs).
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Recyclability : DES recovery rates exceed 90% after three cycles.
Challenges : Trifluoroacetic acid’s high acidity may destabilize the DES, necessitating pH monitoring.
Radical-Initiated Trifluoromethylation (Theoretical Adaptation)
While CN101768135A focuses on synthesizing 2-amino-5-trifluoromethylthiazole, its radical-based trifluoromethylation strategy offers insights for thiadiazole systems. The method employs CF₃X (X = Br, I) and radical initiators (e.g., vat powder) in acetonitrile-water mixtures.
Hypothetical Adaptation for Thiadiazoles
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Substrate : 2-amino-1,3,4-thiadiazole instead of thiazole.
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Conditions :
Yield Considerations : Thiazole analogs achieve 30–85% yields, but thiadiazole reactivity may differ.
Comparative Analysis of Methods
*Theoretical adaptation for thiadiazoles.
Challenges and Optimization Strategies
Cyclization Efficiency
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Electron-Deficient Rings : The trifluoromethyl group’s electron-withdrawing effects may hinder cyclization, necessitating longer reaction times or elevated temperatures.
Purification
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Recrystallization Solvents : Ethanol-water mixtures (3:1) are proposed for high-purity isolates.
Chemical Reactions Analysis
Cyclization to Thiadiazolone Derivatives
The compound undergoes HCl-mediated cyclization with sodium nitrite to form 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (5-TMD-2-one), a pharmacologically relevant heterocycle .
Reaction Conditions :
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Reactants : 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, conc. HCl, NaNO₂
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Temperature : 263–268 K (cooling) → 333–353 K (warming)
Mechanistic Insight :
Nitrosation of the amino group followed by intramolecular cyclization eliminates water, forming the lactam structure. The trifluoromethyl group stabilizes the planar thiadiazole ring, facilitating crystallization in high Z′ forms (asymmetric unit with six independent molecules) .
Formation of Imidazo[2,1-b]-1,3,4-Thiadiazoles
The amino group reacts with α-bromo ketones to synthesize imidazo-thiadiazole derivatives, a class of COX-2 inhibitors and antitumor agents .
Example Reaction :
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Reactants : this compound + α-bromo-1,2-(p-substituted)diaryl-1-ethanones
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Conditions : Solvent-free grinding, room temperature
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Key Products :
Spectroscopic Validation :
Sulfonylation and Alkylation Reactions
The amino group participates in nucleophilic substitutions with sulfonyl chlorides and alkyl halides, yielding N-substituted derivatives .
Reaction Table :
| Reaction Type | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonylation | p-Toluenesulfonyl chloride | NMP, Et₃N, RT | N-Sulfonamides | 65–85% | |
| Alkylation | Benzyl bromide | DMF, K₂CO₃, 80°C | N-Benzyl derivatives | 70–78% |
Electronic Effects :
The CF₃ group reduces electron density at C5, directing electrophilic attacks to the amino group. DFT studies show a HOMO-LUMO gap of 5.52 eV, indicating moderate reactivity .
Tautomerism and Hydrogen Bonding
The compound exhibits amino ↔ imino tautomerism, with the amino form dominating in the solid state due to strong N–H···N hydrogen bonds (interaction energy: 17.09–17.49 kcal/mol) .
Crystal Packing :
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Impact on Reactivity : Stabilizes the amino tautomer, enhancing nucleophilicity in protic solvents .
Comparative Reactivity with Analogues
The CF₃ group lowers the HOMO-LUMO gap and increases dipole moment, enhancing solubility and interaction with biological targets .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain 2-amino-1,3,4-thiadiazole derivatives possess higher antimicrobial activity compared to standard drugs, making them promising candidates for drug development .
Antiparasitic Properties
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been evaluated for its antiparasitic effects against pathogens such as Leishmania amazonensis and Trypanosoma cruzi, which cause leishmaniasis and Chagas disease respectively. The incorporation of the thiadiazole nucleus into hybrid compounds has led to enhanced antiparasitic activity .
Analgesic and Anti-inflammatory Effects
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit analgesic and anti-inflammatory properties. This suggests their potential use in treating pain and inflammatory conditions .
Chemical Synthesis
Synthesis of Novel Compounds
this compound serves as a precursor in the synthesis of various novel compounds. For example, it has been utilized in the development of cyclooxygenase-2 (COX-2) inhibitors which are important in pain management and inflammation control . The compound's trifluoromethyl group enhances lipophilicity and biological activity.
Agrochemical Applications
Pesticidal Activity
The unique properties of this compound have also been explored in agrochemicals. Research indicates that derivatives can be effective as pesticides due to their ability to interact with biological systems in target organisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 2-amino-1,3,4-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain fluorinated derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: Antiparasitic Activity
In vitro evaluations of hybrid compounds containing the thiadiazole nucleus showed promising results against Leishmania species. The structure-activity relationship studies indicated that bulky substituents at specific positions enhanced antiparasitic effects compared to non-substituted analogs .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Crystal Packing
- ATFT vs. Unsubstituted 2-Amino-1,3,4-thiadiazole: The unsubstituted analog forms chains of edge-fused R₂²(8) and R₄⁴(10) rings via N–H···N hydrogen bonds. In contrast, ATFT’s -CF₃ group induces steric and electronic effects, resulting in sheets of R₂²(8) and R₆⁶(20) rings. This structural divergence highlights the role of -CF₃ in modulating intermolecular interactions .
- ATFT vs. Alkyl-Substituted Derivatives (Methyl, Ethyl): Substitution with -CH₃ or -C₂H₅ groups reduces electronegativity compared to -CF₃. For example, 2-amino-5-methyl-1,3,4-thiadiazole exhibits less polarizability (18.5 × 10⁻²⁴ esu) and weaker hydrogen bonds (interaction energy: ~12 kcal/mol vs. ATFT’s 17.09–17.49 kcal/mol) .
Thermodynamic Stability
A thermochemical study comparing ATFT with 2-amino-5-methyl- and 2-amino-5-ethyl-1,3,4-thiadiazoles revealed:
| Compound | ΔfH° (gas, kJ/mol) | Relative Stability |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | 145.2 ± 1.1 | Least stable |
| 5-Methyl derivative | 138.5 ± 1.3 | Intermediate |
| 5-Ethyl derivative | 132.7 ± 1.4 | Most stable |
| ATFT | 128.9 ± 1.5 | Most stable |
The -CF₃ group enhances stability due to inductive effects and stronger intermolecular forces .
Anticancer Activity
Antimicrobial and Anti-inflammatory Properties
- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) but lacks significant anticancer or anti-inflammatory effects .
- 2-Amino-5-nitrothiazole: Demonstrates antiparasitic activity (IC₅₀: 1.2 µM for T. brucei) but lower thermal stability compared to ATFT .
Pharmacological Potential
Biological Activity
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (C3H2F3N3S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring with an amino group and a trifluoromethyl substituent. The presence of fluorine atoms enhances its biological activity by influencing electronic properties and lipophilicity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, making it a candidate for developing new antibiotics.
- Antifungal Properties : In vitro tests revealed that this compound inhibits the growth of fungi like Candida albicans, suggesting its potential as an antifungal agent.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Mechanisms of Action : Research indicates that the compound induces apoptosis in cancer cells via the mitochondrial pathway. It disrupts mitochondrial membrane potential and activates caspases, leading to programmed cell death .
- Case Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability and proliferation rates, particularly in breast and lung cancer models .
Summary of Key Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.
- Membrane Disruption : It alters membrane permeability in bacterial and fungal cells.
- Apoptotic Pathways : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction.
Q & A
What are the established synthetic routes for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?
Basic
The compound is synthesized via cyclization reactions using thiosemicarbazide derivatives. A common method involves treating 1,4-diacylthiosemicarbazides with phosphoric acid as a dehydrating agent under reflux (80–100°C), achieving yields >75% . Alternative routes employ 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) as a precursor, reacting with trifluoromethyl-containing electrophiles (e.g., trifluoroacetic anhydride) in polar solvents like DMF at 60–80°C . Key factors include pH control (acidic conditions favor cyclization) and stoichiometric ratios to minimize byproducts like thiadiazolone derivatives.
Which spectroscopic techniques are critical for structural elucidation, and how are discrepancies between experimental and theoretical data resolved?
Basic
FT-IR and FT-Raman spectroscopy validate vibrational modes (e.g., N–H stretching at 3350–3450 cm⁻¹, C–F vibrations at 1100–1250 cm⁻¹), with <5% deviation from DFT-calculated wavenumbers . UV-Vis spectroscopy (λmax ≈ 270 nm in ethanol) confirms π→π* transitions, while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent effects (e.g., trifluoromethyl-induced deshielding at δ 120–125 ppm for C-F3) . Discrepancies arise from solvent polarity and solid-state vs. solution-phase measurements, addressed by benchmarking against crystallographic data or hybrid functional calculations (e.g., B3LYP/6-311++G(d,p)) .
How do DFT studies explain the electronic properties and bioactivity of this compound?
Advanced
DFT analyses reveal a high polarizability (α = 2.89 × 10⁻²⁴ esu) and dipole moment (3.12 D), enhancing intermolecular interactions in biological systems . Molecular electrostatic potential (MESP) maps show electron-rich regions at the amino group (nucleophilic sites) and electron-deficient zones near the trifluoromethyl group (electrophilic interactions). Natural bond orbital (NBO) analysis identifies strong hydrogen bonds (17.09–17.49 kcal/mol) in dimeric forms, stabilizing protein-ligand complexes . These properties correlate with anticancer activity, as evidenced by docking scores (−8.2 kcal/mol against EGFR) .
What mechanistic insights explain its anticancer activity, and how do in vitro results align with computational predictions?
Advanced
The compound exhibits cytotoxic activity against A549 (IC50 = 18.7 µM) and HeLa (IC50 = 22.3 µM) cell lines via apoptosis induction and ROS generation . Molecular docking reveals binding to tubulin’s colchicine site (binding energy = −7.9 kcal/mol) and EGFR kinase (ΔG = −8.2 kcal/mol), consistent with experimental growth inhibition . Discrepancies between in vitro and docking data (e.g., lower activity in hydrophobic environments) are resolved by adjusting solvation parameters in simulations .
How does tautomerism influence its stability and reactivity?
Advanced
The amino tautomer dominates in the solid state due to a high energy barrier (ΔG<sup>‡</sup> = 24.3 kcal/mol) for conversion to the imino form, as shown by DFT transition-state analysis . This stability enhances hydrogen-bonding capacity in crystal lattices and biological targets. Solvent effects (e.g., DMSO) slightly favor the imino tautomer (ΔE = 1.2 kcal/mol), altering reactivity in solution-phase reactions .
What thermodynamic properties govern its stability, and how do substituents modulate these parameters?
Advanced
Standard molar enthalpies of formation (ΔfH°gas) are −54.3 kJ/mol (parent compound), −62.1 kJ/mol (5-methyl derivative), and −68.9 kJ/mol (5-ethyl derivative), indicating increased stability with alkyl substitution . Effusion mass spectrometry shows trifluoromethyl derivatives have higher sublimation enthalpies (ΔsubH = 98.4 kJ/mol) due to stronger van der Waals interactions .
How do fluorescence properties vary with structural modifications, and what applications emerge?
Advanced
Conjugation of the thiadiazole core with styryl groups (e.g., 2-(4-hydroxyphenyl)-5-styryl derivatives) shifts emission peaks to 550 nm (red shift ≈26 nm), enabling blue-light-emitting materials . Quantum yield (ΦF) increases from 0.12 (non-conjugated) to 0.38 (conjugated), attributed to enhanced π-delocalization . Applications include bioimaging probes for lipid bilayer studies, leveraging emission changes in hydrophobic environments .
What structure-activity relationships (SARs) guide its antitubercular activity?
Advanced
Electron-withdrawing groups (e.g., 4-fluorophenyl at position 5) improve antitubercular activity (MIC = 3.12 µg/mL against M. tuberculosis H37Rv) by enhancing membrane penetration . Neural network models identify a pharmacophore with (1) hydrogen-bond acceptor (thiadiazole S), (2) hydrophobic moiety (trifluoromethyl), and (3) amino group for target binding . Anti-pharmacophores include bulky substituents at position 2, which sterically hinder enzyme interactions .
How should researchers address contradictions between biological assay results and computational predictions?
Methodological
Example: If in vitro cytotoxicity (IC50 = 22.3 µM) conflicts with docking scores (−8.2 kcal/mol), consider (1) assay conditions (e.g., serum protein binding reducing bioavailability), (2) ligand protonation states in physiological pH, and (3) off-target effects. Validate via isothermal titration calorimetry (ITC) to measure binding affinity or replicate assays in 3D cell cultures .
What role do hydrogen-bonding interactions play in its crystallographic and biological behavior?
Advanced
NBO analysis identifies intermolecular N–H···N hydrogen bonds (2.89 Å) in dimers, stabilizing crystal packing . In biological systems, these interactions anchor the compound to ATP-binding pockets (e.g., CDK2 kinase: N–H···Glu81 bond length = 2.76 Å), critical for inhibitory activity . Thermodynamic studies show H-bond strength correlates with melting point (m.p. = 189°C for parent vs. 175°C for less H-bonded analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
